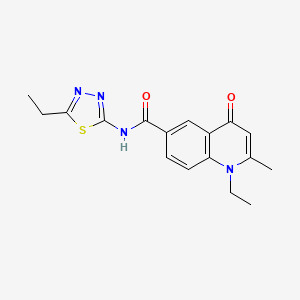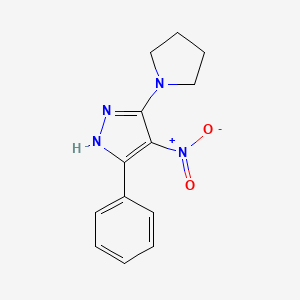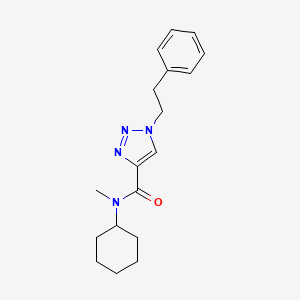![molecular formula C16H14N2OS B4899386 3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a thiazole derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol is metabolized in the brain to form a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its effects on dopaminergic neurons, this compound has been found to have a range of other biochemical and physiological effects. These include the induction of oxidative stress, inflammation, and apoptosis, as well as alterations in neurotransmitter levels and mitochondrial function.
実験室実験の利点と制限
One of the main advantages of using 3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, it is important to note that this compound can be toxic to other cell types as well, and its effects may not always accurately reflect the pathophysiology of Parkinson's disease in humans.
将来の方向性
There are many potential future directions for research involving 3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol. These include the development of new treatments for Parkinson's disease, the investigation of the role of oxidative stress and inflammation in neurodegenerative diseases, and the exploration of the potential use of this compound as a tool for studying other neurological conditions. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
合成法
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol can be synthesized using a variety of methods, including the reaction of 2-aminophenol with 2-bromo-4'-methylacetophenone followed by reaction with thiourea. Another method involves the reaction of 2-aminophenol with 4-methyl-5-phenylthiazole-2-carbonyl chloride in the presence of a base.
科学的研究の応用
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol has been used extensively in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to develop new treatments for the condition.
特性
IUPAC Name |
3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-15(12-6-3-2-4-7-12)18-16(20-11)17-13-8-5-9-14(19)10-13/h2-10,19H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUAVJNLCVIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4899318.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899329.png)

![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4899350.png)


![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)


![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)